molecular formula C23H23ClN2O4S B11596036 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B11596036
M. Wt: 459.0 g/mol
InChI Key: LYYASXPRROHHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 4-position with a 2-methoxyphenyl group and at the 1-position with a sulfonyl-linked biphenyl moiety bearing a 2-chlorophenoxy substituent.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H23ClN2O4S/c1-29-23-9-5-3-7-21(23)25-14-16-26(17-15-25)31(27,28)19-12-10-18(11-13-19)30-22-8-4-2-6-20(22)24/h2-13H,14-17H2,1H3

InChI Key

LYYASXPRROHHDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, influencing biological pathways .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents at Piperazine 1- and 4-Positions Key Structural Differences
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 1: 2-naphthylsulfonyl; 4: 2-methoxyphenyl Naphthyl vs. chlorophenoxy biphenyl sulfonyl
N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide 1: Tolylsulfonamide-butylphenyl; 4: 2-methoxyphenyl Butylphenyl sulfonamide vs. chlorophenoxy biphenyl
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 1: Phthalimido-butyl; 4: 2-methoxyphenyl Phthalimido linker vs. sulfonyl biphenyl
p-MPPI and p-MPPF 1: Pyridinyl-benzamidoethyl; 4: 2-methoxyphenyl Benzamidoethyl vs. sulfonyl biphenyl

Key Observations :

  • The target compound’s sulfonyl-linked biphenyl distinguishes it from analogs with aliphatic (e.g., phthalimido-butyl ) or smaller aromatic (e.g., naphthyl ) substituents.
  • The 2-chlorophenoxy group introduces steric and electronic effects absent in simpler aryl or alkyl derivatives.

Receptor Binding and Pharmacological Profiles

Serotonin (5-HT1A) Receptor Affinity

  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) : Displays high 5-HT1A affinity (Ki = 0.6 nM), acting as an antagonist .
  • p-MPPI and p-MPPF : Competitive 5-HT1A antagonists with ID50 values of 5 mg/kg and 3 mg/kg, respectively, in rodent models .

Dopamine D2 Receptor Interactions

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine : Highest D2 affinity in its class (Ki < 100 nM) .
  • Target Compound : The sulfonyl biphenyl’s bulk may hinder orthosteric D2 binding compared to nitrobenzyl-substituted analogs .

Mutant IDH1 Inhibition

  • N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide : IC50 < 1 µM against IDH1-R132H .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron Affinity (EA) : Derivatives with higher EA (e.g., dichlorophenyl ) show enhanced anti-dopaminergic activity. The target compound’s sulfonyl group may increase EA, favoring receptor interactions .
  • QPlogBB (Brain/Blood Partition Coefficient) : Optimal QPlogBB values correlate with CNS activity. The biphenyl sulfonyl group may reduce brain penetration compared to aliphatic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.